molecular formula C17H16N4O5 B11487688 3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11487688
M. Wt: 356.33 g/mol
InChI Key: KTCICWAGWAVQTI-UHFFFAOYSA-N
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Description

3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid or a nitrating mixture.

    Methylation: The methyl groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of 3,5-dimethyl-8-(3-aminophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound and its derivatives are explored for their potential as therapeutic agents. The nitro group and tricyclic structure are of particular interest for drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: Lacks the nitro group, resulting in different reactivity and biological activity.

    3,5-dimethyl-8-(4-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.

Uniqueness

The presence of the nitro group at the 3-position of the phenyl ring in 3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C17H16N4O5/c1-18-15-12-9-26-7-6-20(12)14(13(15)16(22)19(2)17(18)23)10-4-3-5-11(8-10)21(24)25/h3-5,8H,6-7,9H2,1-2H3

InChI Key

KTCICWAGWAVQTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3COCCN3C(=C2C(=O)N(C1=O)C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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